molecular formula C9H6ClN5O2S B2542925 6-chloro-N'-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide CAS No. 1797171-97-1

6-chloro-N'-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide

Cat. No.: B2542925
CAS No.: 1797171-97-1
M. Wt: 283.69
InChI Key: VVLQNKOHDULMGG-UHFFFAOYSA-N
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Description

6-chloro-N’-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a unique structure combining a pyridine ring, a thiadiazole moiety, and a carbohydrazide group, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated pyridine derivative with the thiadiazole moiety in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carbohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(1,2,3-thiadiazole-5-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(6-chloropyridine-3-carbonyl)thiadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5O2S/c10-7-2-1-5(3-11-7)8(16)13-14-9(17)6-4-12-15-18-6/h1-4H,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQNKOHDULMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NNC(=O)C2=CN=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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